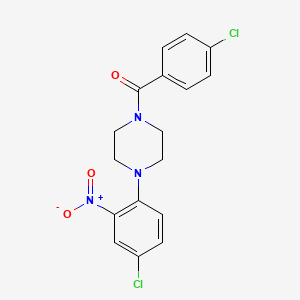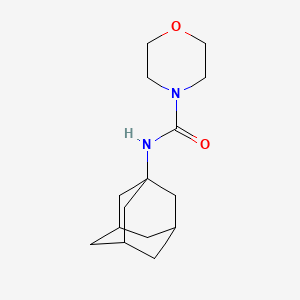![molecular formula C15H12N2O2S2 B4968618 4-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B4968618.png)
4-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}benzoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as ABT-737 and has been found to have promising results in cancer treatment.
Mécanisme D'action
The mechanism of action of 4-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}benzoic acid involves binding to the BH3 domain of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. This binding prevents the anti-apoptotic proteins from interacting with the pro-apoptotic proteins Bax and Bak, which are required for the activation of the apoptotic pathway. By inhibiting the anti-apoptotic proteins, this compound promotes the activation of the apoptotic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which leads to their death. This compound has also been found to inhibit tumor growth and metastasis in animal models. Additionally, it has been found to have synergistic effects when used in combination with other anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}benzoic acid in lab experiments include its potent anticancer activity, its ability to induce apoptosis in cancer cells, and its synergistic effects when used in combination with other anticancer drugs. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of 4-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}benzoic acid. One direction is to explore its potential applications in combination with other anticancer drugs. Another direction is to investigate its efficacy in treating other types of cancer, such as breast cancer and lung cancer. Additionally, researchers can explore ways to improve the solubility of this compound in water, which can increase its bioavailability and effectiveness in vivo. Finally, researchers can investigate the potential side effects of this compound and ways to mitigate them to improve its safety profile.
In conclusion, this compound has shown great promise as an anticancer agent in scientific research. Its potent anticancer activity, ability to induce apoptosis in cancer cells, and synergistic effects with other anticancer drugs make it a promising candidate for further research. The future directions for research include exploring its potential applications in combination with other anticancer drugs, investigating its efficacy in treating other types of cancer, improving its solubility in water, and investigating its potential side effects.
Méthodes De Synthèse
The synthesis of 4-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}benzoic acid involves the reaction of 2-mercaptobenzothiazole with 4-bromomethylbenzoic acid in the presence of a base such as potassium carbonate. The reaction yields the desired compound, which can be purified by recrystallization or chromatography.
Applications De Recherche Scientifique
4-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}benzoic acid has been extensively studied in the field of cancer research. It has been found to have potent anticancer activity against various types of cancer cells, including leukemia, lymphoma, and solid tumors. This compound works by inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer cells. By inhibiting these proteins, this compound induces apoptosis or programmed cell death in cancer cells, leading to their death.
Propriétés
IUPAC Name |
4-[(6-amino-1,3-benzothiazol-2-yl)sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c16-11-5-6-12-13(7-11)21-15(17-12)20-8-9-1-3-10(4-2-9)14(18)19/h1-7H,8,16H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIBTTICVOLYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC3=C(S2)C=C(C=C3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl [({(4-amino-1,2,5-oxadiazol-3-yl)[(4-methylphenyl)amino]methylene}amino)oxy]acetate](/img/structure/B4968540.png)
![N-(4-acetylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4968552.png)
![3-[(2-fluorobenzyl)oxy]benzonitrile](/img/structure/B4968557.png)
![methyl 3-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4968564.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4968570.png)
![N-(4-chlorophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4968581.png)
![3-[(3-fluorophenyl)amino]-1-phenyl-1-propanone](/img/structure/B4968584.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968590.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4968616.png)
![2-[2-(2-chlorophenoxy)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4968626.png)

![N~2~-(3,5-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968636.png)